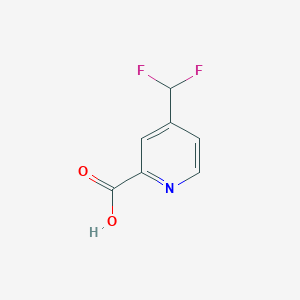

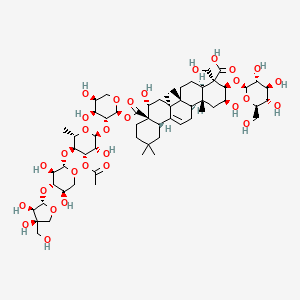

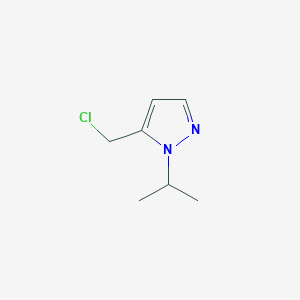

![molecular formula C14H27N3O3 B3027317 (R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate CAS No. 1286207-23-5](/img/structure/B3027317.png)

(R)-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate

Overview

Description

“®-tert-Butyl 3-[2-(dimethylamino)acetamido]piperidine-1-carboxylate” is a compound that belongs to the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives have gained attention due to their versatile reactivity and potential in heterocyclic synthesis. The tert-butyl group in this compound can be exploited for the cyanoacetylation of amines. By reacting with alkyl cyanoacetates, it forms N-aryl or N-heteryl cyanoacetamides, which serve as valuable intermediates for constructing diverse organic heterocycles. These heterocyclic moieties find applications in drug discovery and medicinal chemistry .

Sequence-Defined Oligomers and Polymers

The 1,2,3-triazole skeleton, accessible through “click” reactions, has attracted interest in sequence-defined polymers. Incorporating tert-butyl-containing monomers into these polymers allows for precise control over their structure. Such polymers find applications in drug delivery, materials science, and nanotechnology .

Nanocarriers for Drug and Gene Delivery

Designing nanocarriers that simultaneously load anticancer drugs and nucleic acids is challenging due to their distinct properties. The tert-butyl group can be part of a nanocarrier’s structure, contributing to its stability and drug-loading capacity. Combining drug and gene delivery enhances cancer therapy, and the tert-butyl moiety plays a role in optimizing these carriers .

Chemical Transformations

The crowded nature of the tert-butyl group influences its reactivity. Researchers have explored its use in chemical transformations, including protecting groups, catalysis, and synthetic methodologies. Its unique steric effects make it valuable in designing novel reactions and functionalizing organic molecules .

Tertiary Butyl Ester Synthesis

Tertiary butyl esters are essential in synthetic organic chemistry. Flow microreactor systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This sustainable synthesis method enhances efficiency and versatility in obtaining tert-butyl esters .

Biocatalytic Processes

While still an emerging area, the tert-butyl group’s reactivity has implications in biocatalysis. Researchers explore its potential as a substrate or modulator in enzymatic reactions. Understanding its behavior in biological systems could lead to innovative applications in biocatalytic processes .

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3R)-3-[[2-(dimethylamino)acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)17-8-6-7-11(9-17)15-12(18)10-16(4)5/h11H,6-10H2,1-5H3,(H,15,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYNWULUYQZNKB-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901116514 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[2-(dimethylamino)acetyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1286207-23-5 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[2-(dimethylamino)acetyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[2-(dimethylamino)acetyl]amino]-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901116514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

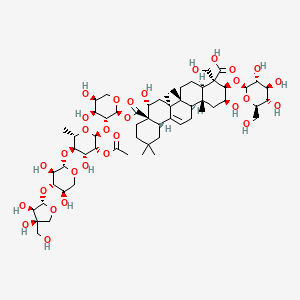

![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3027236.png)

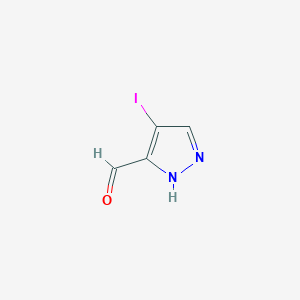

![4-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3027240.png)

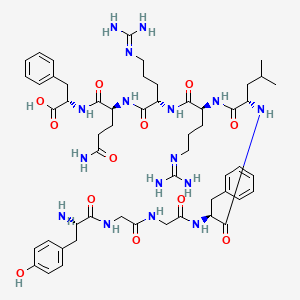

![4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide](/img/structure/B3027246.png)

![tert-butyl 2-chloro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate](/img/structure/B3027247.png)

![[5-(Trifluoromethyl)thien-2-YL]methanol](/img/structure/B3027255.png)